molecular formula C9H4BrF5O3 B1372140 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid CAS No. 1133116-05-8

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

Cat. No.: B1372140
CAS No.: 1133116-05-8
M. Wt: 335.02 g/mol
InChI Key: XMWNWBBKIPEOIQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of bromine, trifluoromethoxy, and difluoroacetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid typically involves multiple steps:

    Bromination: The starting material, 4-(trifluoromethoxy)phenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Difluoroacetylation: The brominated intermediate is then subjected to difluoroacetylation. This step involves the reaction with difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.

    Electronic Effects: In materials science, the compound’s electronic properties influence the behavior of organic semiconductors, affecting charge transport and conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid: Similar structure but with different bromine substitution, affecting reactivity and properties.

    2-(3-Chloro-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid: Chlorine substitution instead of bromine, leading to different chemical behavior.

    2-(3-Bromo-4-(methoxy)phenyl)-2,2-difluoroacetic acid: Methoxy group instead of trifluoromethoxy, altering electronic properties.

Uniqueness

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is unique due to the combination of bromine and trifluoromethoxy groups, which impart distinct electronic and steric effects. These properties make it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5O3/c10-5-3-4(8(11,12)7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWNWBBKIPEOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672889
Record name [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-05-8
Record name [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
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2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
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2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
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2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
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2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
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2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

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